Bis(2-chloroethyl) sulfone

説明

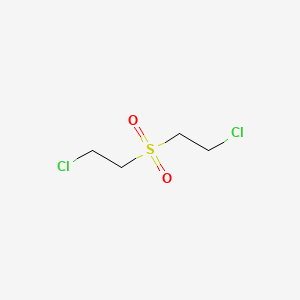

Structure

3D Structure

特性

IUPAC Name |

1-chloro-2-(2-chloroethylsulfonyl)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O2S/c5-1-3-9(7,8)4-2-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYAMNYBNTVQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)S(=O)(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197035 | |

| Record name | Bis(2-chloroethyl) sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-03-4 | |

| Record name | Bis(2-chloroethyl) sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-chloroethyl) sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mustard sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-chloroethyl) sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-(2-chloroethanesulfonyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-CHLOROETHYL) SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ4S6T48FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Chemical Derivatization

Synthetic Pathways to Bis(2-chloroethyl) Sulfone

The preparation of this compound can be achieved through several chemical routes, most notably through the oxidation of its thioether precursor, sulfur mustard, and from alternative starting materials.

Oxidation of Bis(2-chloroethyl) Sulfide (B99878) (Sulfur Mustard) and Related Thioethers

The most direct and extensively studied method for the synthesis of this compound is the oxidation of bis(2-chloroethyl) sulfide, commonly known as sulfur mustard. northwestern.edud-nb.infonih.gov This transformation involves the conversion of the sulfide group to a sulfone group. The oxidation proceeds in a stepwise manner, first forming the intermediate bis(2-chloroethyl) sulfoxide (B87167), which is then further oxidized to the sulfone. northwestern.edupublish.csiro.au

Various oxidizing agents can be employed for this purpose. For instance, hydrogen peroxide in acetic acid at elevated temperatures (e.g., 60°C) can effectively oxidize bis(2-bromoethyl) sulfide, an analog of sulfur mustard, to its corresponding sulfone with approximately 85% efficiency. Similarly, a method using hydrogen peroxide with a catalytic amount of sodium tungstate (B81510) in methanol (B129727) has been described for the oxidation of sulfur mustard to this compound. publish.csiro.au Other oxidizing systems, such as those involving potassium peroxymonosulfate (B1194676) (Oxone), have also been noted for their ability to convert sulfides to sulfoxides and sulfones. publish.csiro.au

The oxidation of related thioethers, such as 2-chloroethyl ethyl sulfide (CEES), a simulant for sulfur mustard, has also been thoroughly investigated. nih.govchemrxiv.orgbeilstein-journals.org These studies provide valuable insights into the reaction mechanisms and conditions applicable to the synthesis of this compound.

Controlled Oxidation Strategies for Selective Sulfone Formation

Achieving the selective formation of the sulfone without the accumulation of the intermediate sulfoxide or unwanted byproducts is a key challenge. The choice of oxidant and reaction conditions plays a crucial role in directing the outcome of the oxidation. While milder oxidants or specific catalysts are often employed to selectively produce the sulfoxide, stronger oxidizing conditions are generally required for the complete conversion to the sulfone. northwestern.edubeilstein-journals.orgepa.gov

For example, while some catalytic systems are designed to prevent overoxidation to the sulfone, others can be tuned to favor its formation. northwestern.educhemrxiv.org The use of a sufficient stoichiometry of a strong oxidizing agent, such as hydrogen peroxide under appropriate catalytic conditions, can drive the reaction towards the desired sulfone product. publish.csiro.au Research has also explored the use of ozone as a controlled oxidant for sulfur mustard, which can be modulated to yield the sulfoxide or potentially the sulfone under specific conditions. epa.gov

Table 1: Oxidizing Agents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Substrate | Conditions | Product | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide / Acetic Acid | Bis(2-bromoethyl) sulfide | 60°C | Bis(2-bromoethyl) sulfone | |

| Hydrogen Peroxide / Sodium Tungstate | Sulfur Mustard | Methanol, 50-60°C | This compound | publish.csiro.au |

| Potassium Peroxymonosulfate (Oxone) | Sulfides | - | Sulfoxides and Sulfones | publish.csiro.au |

| Ozone | Sulfur Mustard | Acetonitrile | Bis(2-chloroethyl) sulfoxide (controlled) | epa.gov |

| Potassium Iodate / Sodium Iodate | Thioethers | Aqueous Methanol | Sulfoxides / Sulfones | researchgate.net |

| Hydrogen Peroxide / Trifluoroacetic Acid | Thioethers | - | Sulfones | researchgate.net |

Alternative Chemical Routes from Precursors

While oxidation of the corresponding sulfide is the most common route, alternative synthetic pathways to this compound and its analogs can be envisaged from different precursors. For instance, the synthesis of bis(2-bromoethyl) sulfone has been achieved through sulfonation followed by bromination. Although less common for the chloro-analog, such approaches highlight the possibility of constructing the sulfone core from non-sulfide starting materials.

Another potential, though less direct, route could involve the reaction of a suitable sulfonyl-containing building block with a source of the chloroethyl group. For example, the reaction of methanedisulfonyl chloride with specific reagents can lead to sulfone-containing structures, suggesting that analogous strategies might be developed for this compound. evitachem.com

Derivatization Strategies and Analogous Compound Synthesis

The chemical reactivity of this compound allows for its derivatization and incorporation into more complex molecular structures. These transformations typically target the reactive chloroethyl groups.

Preparation of Functionalized this compound Derivatives

The two primary chloroethyl groups in this compound are susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, leading to a range of derivatives. For example, reaction with a weak base like sodium carbonate can lead to the formation of bis(2-hydroxyethyl) sulfone. wikipedia.org

Incorporation into Complex Molecular Architectures and Polymeric Structures

The bifunctional nature of this compound and its derivatives makes them valuable building blocks for the synthesis of larger, more complex molecules and polymers. The two chloroethyl groups can react with difunctional nucleophiles to form polymeric chains.

An example of incorporating a similar structural motif into a polymer is the synthesis of Bis(2-chloroethyl)ether-4,4'-dihydroxydiphenyl Sulfone Copolymer. cymitquimica.comlgcstandards.com In this case, a bis(2-chloroethyl) ether is copolymerized with a dihydroxydiphenyl sulfone, demonstrating how chloroethyl-containing monomers can be used in polymerization reactions. While this specific example uses an ether linkage instead of a direct sulfone connection to the chloroethyl groups, it illustrates the principle of using such monomers in polymer synthesis. This suggests that this compound could potentially be used in a similar fashion to create novel polysulfones.

Chemical Reactivity and Mechanistic Investigations

Hydrolytic Mechanisms of Bis(2-chloroethyl) Sulfone and Analogues

The hydrolytic behavior of this compound and its structural analogues, particularly the less oxidized bis(2-chloroethyl) sulfide (B99878) (sulfur mustard, HD), has been a subject of detailed mechanistic study. The reactivity of these compounds in aqueous environments is largely governed by the participation of the sulfur atom and the nature of the electron-withdrawing groups attached to it.

The hydrolysis of β-chloroethyl sulfides, such as 2-chloroethyl ethyl sulfide (CEES), a common analogue for sulfur mustard, proceeds via a mechanism involving intramolecular cyclization. researchgate.net This process involves the formation of a positively charged episulfonium cation, which is a key reactive intermediate. researchgate.net The initial step is a first-order intramolecular cyclization where a chloroethyl side chain forms the sulfonium (B1226848) ion and releases a chloride ion. researchgate.net

In the case of bis(2-chloroethyl) sulfide, the hydrolysis is complex, yielding not only the primary hydrolysis product, thiodiglycol (B106055), but also various cyclic sulfonium salts and oligomeric species. researchgate.netnih.gov The rate of hydrolysis for these compounds is significantly influenced by their structure. For instance, the rate of hydrogen chloride (HCl) elimination from sulfur mustard sulfoxide (B87167) (HDO) is approximately 100 times slower than from sulfur mustard sulfone (HDO2, this compound) in a pH 9 solution. researchgate.net

The reaction pathway for this compound in aqueous base involves elimination of HCl to form divinyl sulfone. acs.org This is in contrast to the hydrolysis of the corresponding sulfide, which primarily proceeds through substitution reactions involving the sulfonium ion intermediate.

For bis(2-chloroethyl) sulfide and its analogues, the formation of cyclic sulfonium salts is a critical mechanistic feature. nih.govacs.org These intermediates are formed through neighboring group participation, where the sulfur atom acts as an internal nucleophile, displacing the chloride leaving group. researchgate.net The resulting three-membered episulfonium ion is highly reactive. researchgate.net

For this compound, the strong electron-withdrawing nature of the sulfone group deactivates the sulfur atom, making the formation of a corresponding sulfonium ion less favorable. Instead, its reactivity in aqueous base is dominated by elimination reactions. researchgate.netacs.org

The kinetics of reactions involving this compound and its analogues are highly dependent on the solvent system and pH. For analogues like 2-chloroethyl ethyl sulfide (CEES), studies in binary aqueous mixtures (ethanol-water and acetone-water) have been conducted to elucidate the reaction mechanism, often comparing it to SN1 hydrolysis models like that of t-butyl chloride. osti.gov The solvent can influence the stability of both the initial and transition states of the reaction. acs.org For example, CEES in methanol (B129727) undergoes nucleophilic substitution to form 2-methoxyethyl ethyl sulfide. researchgate.net

The pH of the aqueous medium has a profound effect on the reaction rates and pathways. The rate of HCl elimination from both sulfur mustard sulfoxide (HDO) and sulfone (HDO2) increases dramatically with rising pH. researchgate.net For instance, as the pH increases from 9 to 12, the rate of HCl elimination from HDO increases by more than 1200 times. researchgate.net While the rate for the sulfone is faster than the sulfoxide at pH 9, this difference diminishes as the pH becomes more alkaline. At pH 12, the rate of HCl loss from the sulfone is only 20 times higher than from the sulfoxide. researchgate.net

| Compound | Condition | Observation |

|---|---|---|

| Sulfur Mustard Sulfone (HDO2) | pH 9 | ~100x faster HCl elimination than HDO |

| Sulfur Mustard Sulfone (HDO2) | pH 12 | ~20x faster HCl elimination than HDO |

| Sulfur Mustard Sulfoxide (HDO) | pH 9 to 12 | >1200x increase in HCl elimination rate |

Oxidation and Redox Chemistry

This compound itself is an oxidation product of bis(2-chloroethyl) sulfide. wikipedia.org The oxidation of the sulfide to the sulfone proceeds via the intermediate sulfoxide. The redox chemistry of the sulfone is characterized by its stability and its reactions under specific conditions, which can lead to further transformation products.

This compound is relatively stable towards further oxidation due to the sulfur atom being in a high oxidation state (+6). Its primary reaction pathway under basic conditions is not oxidation but elimination. When treated with a weak base like sodium carbonate, this compound primarily forms bis-(hydroxyethyl)sulfone. wikipedia.org However, when refluxed with a strong aqueous base such as sodium hydroxide (B78521), it undergoes dehydrochlorination to form divinyl sulfone, which can then cyclize to form 1,4-oxathiane-4,4-dioxide. researchgate.netwikipedia.org

The intermediate, divinyl sulfone, is a reactive species that can undergo further transformations. In strongly alkaline environments (pH 12-14), divinyl sulfone can cyclize to form sulfone thioxane at a measurable rate. researchgate.net

The formation of this compound from its sulfide precursor can be controlled through catalysis to achieve selectivity for either the intermediate sulfoxide or the final sulfone product. Various catalytic systems have been developed for this purpose.

For example, the oxidation of sulfides using hydrogen peroxide can be selectively directed by different metal carbide catalysts; tantalum carbide favors the formation of sulfoxides, while niobium carbide efficiently produces sulfones. organic-chemistry.org Similarly, nano-polyoxometalate clusters of the type {Mo₇₂M₃₀} (where M = V, Cr, Fe, Mo) have been shown to catalyze the selective oxidation of the mustard simulant CEES to its corresponding sulfoxide with high selectivity (>99%) using hydrogen peroxide as the oxidant in water. acs.org The catalytic activity was found to be in the order of V > Cr > Fe > Mo. acs.org Other catalytic systems for selective sulfide oxidation include organocatalysts like 2,2,2-trifluoroacetophenone (B138007) and recyclable silica-based tungstate (B81510) catalysts, where selectivity can be controlled by adjusting reaction conditions. organic-chemistry.orgorganic-chemistry.org

| Catalyst System | Oxidant | Primary Product | Reference |

|---|---|---|---|

| Tantalum Carbide | 30% Hydrogen Peroxide | Sulfoxide | organic-chemistry.org |

| Niobium Carbide | 30% Hydrogen Peroxide | Sulfone | organic-chemistry.org |

| {Mo₇₂V₃₀} | Hydrogen Peroxide | Sulfoxide | acs.org |

| 2,2,2-Trifluoroacetophenone | Hydrogen Peroxide | Sulfoxide or Sulfone (condition dependent) | organic-chemistry.org |

| Silica-based Tungstate | 30% Hydrogen Peroxide | Sulfoxide or Sulfone | organic-chemistry.org |

This compound, with the chemical formula (ClCH₂CH₂)₂SO₂, is a bifunctional alkylating agent. Its reactivity is characterized by the two chloroethyl groups, which are susceptible to nucleophilic attack.

Nucleophilic Substitution and Alkylation Mechanisms

The reactivity of this compound is demonstrated through its reactions with various model nucleophiles. The carbon atoms adjacent to the chlorine atoms are electrophilic, making them primary sites for nucleophilic substitution.

Reactions with Model Nucleophiles

Studies have shown that this compound reacts with hydroxide ions (OH⁻), a strong nucleophile. When refluxed with a strong aqueous base like sodium hydroxide, the compound undergoes an intramolecular cyclization reaction. In this process, both chlorine atoms are displaced, leading to the formation of a six-membered heterocyclic ring, p-oxathiane-4,4-dioxide. wikipedia.org

However, reaction with a weaker base such as sodium carbonate results in a different outcome. Instead of cyclization, a double substitution reaction occurs, where both chlorine atoms are replaced by hydroxyl groups, yielding bis-(hydroxyethyl)sulfone as the main product. wikipedia.org This highlights how the strength of the nucleophile can dictate the reaction pathway.

| Nucleophile (Reagent) | Reaction Conditions | Major Product | Reaction Type |

|---|---|---|---|

| Hydroxide (Sodium Hydroxide) | Aqueous, Reflux | p-Oxathiane-4,4-dioxide | Intramolecular Nucleophilic Substitution (Cyclization) |

| Carbonate (Sodium Carbonate) | Aqueous | Bis-(hydroxyethyl)sulfone | Bimolecular Nucleophilic Substitution |

Interaction with Biological Macromolecules (e.g., proteins, amino acids)

As a bifunctional alkylating agent, this compound can form covalent bonds with nucleophilic functional groups present in biological macromolecules. This interaction is central to its biological activity. Early research indicated that the sulfone derivative of mustard gas is reactive towards amino acids, the fundamental building blocks of proteins.

Specifically, this compound has been shown to react with amino acids such as glycine (B1666218) and phenylalanine. The primary sites for alkylation on amino acids and proteins include the nucleophilic centers like the amino group (-NH₂) of the N-terminus and basic amino acid side chains (e.g., lysine), and the carboxyl group (-COOH) of acidic amino acid side chains (e.g., aspartic acid, glutamic acid). The bifunctional nature of the molecule allows it to potentially form cross-links, either within a single protein molecule or between different protein molecules, which can significantly alter their structure and function.

Computational Chemistry Approaches to Structure and Reactivity

Computational chemistry provides valuable tools for understanding the three-dimensional structure of molecules and the underlying mechanisms of their reactions at an electronic level.

Conformational Analysis and Energetic Profiles

The three-dimensional shape, or conformation, of this compound is crucial to its reactivity. Computational studies using Hartree-Fock methods have been employed to identify the most stable conformations and their relative energies. tandfonline.com

These analyses have predicted that the "all-trans" arrangement of the molecule is its most stable conformer. wikipedia.orgtandfonline.com In this conformation, the two chloroethyl groups are oriented in a staggered arrangement relative to each other, minimizing steric hindrance and resulting in the lowest energetic state. The stability of this conformer influences how the molecule presents its reactive sites for interaction with nucleophiles.

| Computational Method | Finding | Implication |

|---|---|---|

| Hartree-Fock | The "all-trans" conformation is the most energetically stable. wikipedia.orgtandfonline.com | This is the predominant shape of the molecule, influencing its interaction with other chemical species. |

| Density Functional Theory (DFT) | The "all-trans" conformer was also identified as the most stable. tandfonline.com | Confirms the Hartree-Fock prediction with a different computational approach. |

Quantum Mechanical Studies of Reaction Mechanisms (e.g., DFT calculations)

While computational methods like Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms, including transition states and activation energies, specific and detailed quantum mechanical studies focusing on the nucleophilic substitution mechanisms of this compound are not extensively detailed in the available literature. Such studies would be instrumental in providing a deeper understanding of the electronic factors that govern its reactivity with various nucleophiles, including the functional groups found in biological macromolecules. The existing computational work has primarily focused on determining the molecule's stable geometric conformations rather than its reaction pathways. tandfonline.com

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures, making it an indispensable tool for the analysis of Bis(2-chloroethyl) sulfone in challenging sample matrices. Gas and liquid chromatography are the two primary methods utilized for this purpose.

Gas Chromatography (GC) for Trace Analysis

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. While direct analysis of this compound by GC is feasible due to its thermal stability, trace analysis often requires specific sample preparation and sensitive detectors. cdc.gov The analysis of organosulfur compounds, including sulfones, in environmental samples has been successfully demonstrated using GC. nih.gov

For trace analysis, sample preparation methods such as solid-phase microextraction (SPME) or liquid-liquid extraction can be employed to preconcentrate the analyte from the sample matrix. nih.gov The choice of a high-resolution capillary column, typically with a non-polar or mid-polarity stationary phase, is critical for achieving good separation from potential interferences. nih.gov While general-purpose detectors like the Flame Ionization Detector (FID) can be used, element-specific detectors such as the Flame Photometric Detector (FPD) or the Electron Capture Detector (ECD) offer enhanced sensitivity and selectivity for sulfur- and chlorine-containing compounds, respectively. cdc.gov

Table 1: Illustrative GC Conditions for Organosulfur Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Fused silica (B1680970) capillary (e.g., TG-5MS, 30 m x 0.25 mm i.d., 0.25 µm) | nih.gov |

| Injection Mode | Splitless | mdpi.com |

| Injector Temp. | 250 °C | nih.gov |

| Carrier Gas | Helium (1 mL/min) | nih.gov |

| Oven Program | Initial 50 °C, ramped to 250 °C | nih.gov |

| Detector | Mass Spectrometer (MS), Flame Photometric Detector (FPD) | cdc.govnih.gov |

High-Performance Liquid Chromatography (HPLC) for Environmental and Biological Samples

High-Performance Liquid Chromatography (HPLC) is particularly suited for the analysis of polar, non-volatile, or thermally labile compounds, making it an excellent alternative to GC for certain applications involving sulfones. chromatographyonline.comuhplcs.com It is especially valuable for analyzing aqueous environmental samples and biological fluids where this compound or its hydrolysis product, 2,2'-sulfonyldiethanol, may be present. biosynth.comsmolecule.com

A significant advantage of HPLC is its ability to analyze samples directly with minimal cleanup, although sample preparation techniques like solid-phase extraction (SPE) are often used to remove interfering matrix components and concentrate the analytes, thereby improving detection limits. nih.govresearchgate.net Reversed-phase HPLC is a common mode of separation. However, due to the high polarity of sulfated compounds, achieving adequate retention can be challenging, sometimes requiring the use of ion-pairing reagents or specialized columns. mdpi.com For the analysis of 2,2'-sulfonyldiethanol, a related sulfone, an ion-exclusion chromatography method has been successfully developed. Detection can be achieved using a UV detector, although the sulfone itself may lack a strong chromophore. Alternative detectors like the Charged Aerosol Detector (CAD) or Pulsed Amperometric Detector (PAD) can offer universal or more sensitive detection for such compounds. thermofisher.com

Table 2: HPLC Method for the Detection of Thiodiglycol (B106055) and its Sulfone Analogue

| Parameter | Condition |

|---|---|

| Technique | Ion-Exclusion Chromatography |

| Column | Ion-exclusion column |

| Mobile Phase | Isocratic 100 mM perchloric acid |

| Detection | Ultraviolet (UV) at 208 nm and Pulsed Amperometric Detection (PAD) |

| Application | Direct separation and quantitation in surface water and seawater |

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a highly specific and sensitive tool for the definitive identification and quantification of target compounds.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

The combination of gas chromatography and mass spectrometry (GC/MS) is a cornerstone for the verification of sulfur mustard and its degradation products in both environmental and biological samples. cdc.govosti.govnih.gov The technique's applicability extends to this compound, as confirmed by the availability of its mass spectrum in reference libraries like the National Institute of Standards and Technology (NIST). nih.gov

In GC/MS analysis, molecules eluting from the GC column are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. dtic.mil This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint, allowing for unambiguous identification of the compound by comparison to a library of known spectra. nih.govastm.org For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions of the target analyte are monitored, significantly increasing sensitivity and reducing background noise.

Table 3: Characteristic Mass Spectrometry Data for this compound

| Property | Value/Information | Reference |

|---|---|---|

| Molecular Formula | C4H8Cl2O2S | nih.gov |

| Molecular Weight | 191.08 g/mol | nih.gov |

| Ionization Mode | Electron Impact (EI) | nih.gov |

| Key Mass Fragments (m/z) | 63 (Top Peak), other characteristic fragments | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC/MS) for Complex Matrices

Liquid chromatography-mass spectrometry (LC/MS) is an indispensable tool for analyzing compounds in complex biological matrices such as urine, blood, and plasma. researchgate.netnih.govresearchgate.net It is particularly advantageous for polar and non-volatile metabolites of sulfur mustard, including those containing the sulfone group, as it often eliminates the need for chemical derivatization required for GC analysis. nih.govfas.org

An isotope-dilution LC/MS method has been developed for the simultaneous quantification of sulfur mustard and its oxidation products, including the sulfone, in whole blood. nih.gov This approach involves converting the highly reactive analytes into stable derivatives for accurate measurement. nih.gov Electrospray ionization (ESI) is a commonly used interface that gently transfers ions from the liquid phase into the mass spectrometer, making it suitable for a wide range of molecules. researchgate.net The primary challenge in LC/MS analysis of complex samples is the "matrix effect," where co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte, affecting accuracy and precision. nih.gov This is often mitigated through effective sample preparation, such as protein precipitation or solid-phase extraction, and the use of isotopically labeled internal standards. researchgate.netnih.gov

Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Sensitivity and Selectivity

Tandem mass spectrometry (MS/MS), when coupled with either GC or LC, offers the highest level of selectivity and sensitivity for trace quantitative analysis. acs.org This technique, particularly in the selected reaction monitoring (SRM) mode, is exceptionally effective at eliminating background interference from complex matrices. cdc.gov

In a typical GC-MS/MS experiment, a specific precursor (or parent) ion of this compound is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and one or more specific product (or daughter) ions are monitored by the second mass analyzer. acs.org This precursor-to-product ion transition is highly specific to the target compound, providing a very low signal-to-noise ratio and enabling detection at parts-per-billion (ppb) or even lower concentrations. nih.gov Methods based on GC-MS/MS have been successfully developed for biomarkers of sulfur mustard in urine, achieving detection limits in the ng/mL range with excellent accuracy and precision. researchgate.net A similar approach for this compound would provide a robust and definitive method for its trace-level quantification. nih.govnih.gov

Table 4: Principles of Tandem Mass Spectrometry (MS/MS) for Selective Detection

| Step | Description | Benefit |

|---|---|---|

| 1. Precursor Ion Selection | The first mass spectrometer (Q1) isolates the molecular ion or a characteristic fragment of the target analyte. | Isolates the analyte from co-eluting compounds. |

| 2. Collision-Induced Dissociation (CID) | The selected precursor ion is fragmented by collision with an inert gas in the collision cell (q2). | Creates specific product ions unique to the analyte's structure. |

| 3. Product Ion Monitoring | The second mass spectrometer (Q3) monitors for one or more specific product ions. | Confirms the identity of the analyte and drastically reduces chemical noise. |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, particularly when coupled with derivatization, provide powerful means for characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the molecular structure of this compound. The symmetry of the molecule simplifies its ¹H and ¹³C NMR spectra, yielding a distinct set of signals that can be used for identification.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by two signals, corresponding to the two chemically equivalent sets of methylene (B1212753) (-CH₂-) groups. Due to the symmetrical nature of the molecule (Cl-CH₂-CH₂-SO₂-CH₂-CH₂-Cl), the protons on the carbons adjacent to the sulfone group are chemically equivalent, as are the protons on the carbons adjacent to the chlorine atoms. In a study monitoring the oxidation of sulfur mustard, the formation of this compound was indicated by the appearance of a triplet at 3.56 ppm. researchgate.net The electron-withdrawing sulfone group causes a significant downfield shift for the adjacent methylene protons (α-protons), while the methylene protons adjacent to the chlorine atoms (β-protons) appear slightly further upfield. The signals typically appear as triplets due to spin-spin coupling with the protons on the adjacent methylene group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show two distinct peaks, reflecting the two unique carbon environments in the molecule.

Cα (Carbon alpha to the sulfone group): This carbon is strongly deshielded by the adjacent electron-withdrawing sulfone group, causing its signal to appear significantly downfield.

Cβ (Carbon alpha to the chlorine atom): This carbon is influenced by the electronegative chlorine atom and appears at a chemical shift typical for alkyl chlorides, generally in the range of 40-45 ppm. wikipedia.org

The combination of ¹H and ¹³C NMR data provides conclusive evidence for the structural assignment of this compound.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | -SO₂-CH₂- | ~3.6 | Triplet | Deshielded by the adjacent sulfone group. One experimental value reported at 3.56 ppm. researchgate.net |

| ¹H | -CH₂-Cl | ~3.9 | Triplet | Deshielded by the adjacent chlorine atom. |

| ¹³C | -SO₂-C H₂- | 50 - 60 | Singlet | Deshielded by the sulfone group. |

| ¹³C | -C H₂-Cl | 40 - 45 | Singlet | Typical range for carbons bonded to chlorine. wikipedia.org |

This compound lacks a suitable chromophore, meaning it does not absorb light in the ultraviolet-visible (UV-Vis) region, rendering direct detection by UV-Vis spectrophotometry ineffective. acs.org To overcome this limitation, chemical derivatization is employed. This process involves reacting the analyte with a derivatizing agent to attach a chromophore, a light-absorbing group, making the resulting product detectable by UV-Vis spectroscopy. acs.orgnih.gov

The reactive sites in this compound are the carbon atoms bearing the chlorine atoms, which are susceptible to nucleophilic substitution. A viable strategy involves reacting the compound with a nucleophilic reagent that contains a highly conjugated aromatic system, which acts as a strong chromophore.

Derivatization Strategy: A common approach for halogenated compounds is to use a reagent that can displace the halide to form a stable, UV-active product. opcw.org For this compound, a potential derivatization reaction could involve a nucleophilic substitution with a reagent such as 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP). opcw.org

Reaction: The nucleophilic nitrogen of 4-NPP would attack the carbon bonded to chlorine, displacing the chloride ion and forming a new carbon-nitrogen bond. The resulting derivative incorporates the nitroaromatic chromophore.

Detection: The derivatized product, now containing the nitrophenyl group, would exhibit strong absorbance in the UV-Vis spectrum, typically in the near-visible range (e.g., around 390 nm), allowing for sensitive and selective detection. opcw.org This shifted absorption maximum is advantageous as it minimizes potential interference from matrix components in complex samples. opcw.org

This derivatization approach, followed by analysis using High-Performance Liquid Chromatography with a UV-Vis detector (HPLC-UV), provides a sensitive and robust method for the quantification of this compound.

Development of Robust Analytical Protocols for Environmental and Biological Monitoring

Ensuring reliable monitoring of this compound in various matrices requires the development and validation of robust analytical protocols. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and well-established technique for the analysis of sulfur mustard and its degradation products, including the sulfone, in both environmental and biological samples. vt.edu A robust protocol generally encompasses sample collection, preparation (extraction and cleanup), and instrumental analysis.

Environmental Monitoring (e.g., Soil): A protocol for analyzing soil samples involves solvent extraction followed by GC-MS analysis.

Sample Preparation: A known weight of the soil sample is extracted with an appropriate organic solvent, such as ethyl acetate. The extraction is typically performed by shaking or sonication to ensure efficient transfer of the analyte from the soil matrix into the solvent.

Extraction and Cleanup: After extraction, the sample is centrifuged, and the supernatant (the solvent containing the analyte) is collected. Depending on the complexity of the soil matrix, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering compounds. The solvent is then carefully evaporated to concentrate the sample before analysis.

GC-MS Analysis: The concentrated extract is injected into a GC-MS system. The gas chromatograph separates this compound from other components in the sample based on its boiling point and affinity for the GC column. The mass spectrometer then fragments the molecule and detects the resulting ions, providing a characteristic mass spectrum that serves as a chemical fingerprint for positive identification and quantification.

Biological Monitoring (e.g., Urine): The detection of this compound or its metabolites in urine can confirm exposure. While the parent sulfide (B99878) is often analyzed, methods can be adapted for the sulfone.

Sample Preparation: Urine samples are often subjected to an extraction procedure to isolate the analyte of interest. For related metabolites like thiodiglycol, this can involve enzymatic digestion followed by derivatization. A liquid-liquid extraction or solid-phase extraction (SPE) is then used to transfer the analyte into an organic solvent.

Derivatization (if necessary): While this compound is amenable to direct GC-MS analysis, derivatization can sometimes improve chromatographic properties and sensitivity.

GC-MS/MS Analysis: For trace-level detection in complex biological matrices, tandem mass spectrometry (GC-MS/MS) is often preferred. researchgate.net This technique provides higher selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte, reducing background noise and improving the limits of detection to the parts-per-billion (ppb) range or lower. researchgate.net

The development of these standardized protocols is crucial for forensic analysis, environmental remediation assessment, and verifying exposure to sulfur mustard.

Table 2: Key Parameters for a GC-MS Based Analytical Protocol

| Step | Parameter | Environmental (Soil) | Biological (Urine) |

| Sample Prep | Extraction Method | Solvent Extraction (e.g., Ethyl Acetate) | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |

| Cleanup | Optional (e.g., SPE) | Often required to remove matrix interferences | |

| Analysis | Instrument | Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS or GC-MS/MS researchgate.net |

| Ionization Mode | Electron Impact (EI) | Electron Impact (EI) or Chemical Ionization (CI) | |

| Quantification | Method | External or Internal Standard Calibration | Internal Standard Calibration (using a deuterated analogue) |

| Typical LOD | low ng/g (ppb) | sub-ng/mL to low ng/mL (ppb) |

Biological and Toxicological Research Perspectives

Molecular Mechanisms of Interaction

The toxicity of mustard compounds is initiated at the molecular level through direct covalent modification of essential biomolecules, which triggers a cascade of cellular stress signals.

Bis(2-chloroethyl) sulfone is presumed to act as a potent alkylating agent, a characteristic feature of mustard compounds. wikipedia.orgoup.com The mechanism involves the formation of a highly reactive electrophilic intermediate which then covalently binds to nucleophilic sites on cellular macromolecules, including DNA, RNA, and proteins. wikipedia.orguni-giessen.de

This alkylation of DNA is a critical event, leading to the formation of both monofunctional adducts and, in the case of bifunctional agents like the parent sulfur mustard, inter- and intrastrand cross-links. nih.gov These DNA lesions disrupt normal cellular processes like replication and transcription. uni-giessen.de Research on related nitrogen mustards has identified the primary sites of alkylation on DNA bases. nih.gov

Table 1: Characterized DNA Adducts from Related Mustard Agents

| Biomolecule | Site of Alkylation | Type of Adduct | Reference |

|---|---|---|---|

| DNA (Guanine) | N-7 Position | Mono-alkylation, Cross-linking | nih.gov |

This data is based on the analysis of mechlorethamine, a nitrogen mustard analog, and is considered representative of the adducts formed by chloroethyl alkylating agents.

Alkylation is not limited to DNA; proteins are also significant targets, with functional groups such as -OH, -NH2, and -SH being susceptible to modification. oup.comnih.gov This can lead to enzyme inactivation and disruption of protein structure and function.

Following the initial alkylating events, cells activate complex stress response pathways in an attempt to manage the damage. A primary consequence of exposure to mustard analogs is the induction of severe oxidative stress. oup.com This is characterized by an increase in reactive oxygen species (ROS) and a corresponding depletion of intracellular antioxidants, most notably glutathione (B108866) (GSH). nih.govacs.org

Another significant cellular response is the activation of the endoplasmic reticulum (ER) stress pathway. nih.gov This pathway is triggered by an accumulation of misfolded proteins, a likely consequence of direct protein alkylation. Time-course studies in mouse models exposed to sulfur mustard show a time-related increase in the expression of key ER stress markers. nih.gov Furthermore, exposure to mustard agents leads to the activation of the p53 signaling pathway, a central regulator of cell cycle control and apoptosis in response to DNA damage. dtic.mil

Table 2: Key Cellular Stress Responses and Associated Markers

| Stress Response Pathway | Key Markers/Indicators | Function | Reference |

|---|---|---|---|

| Oxidative Stress | Increased ROS, Decreased GSH | Cellular damage from reactive molecules | nih.govacs.orgmdpi.com |

| ER Stress | GRP78/BiP, GADD153/CHOP | Response to misfolded proteins | nih.gov |

Cellular and Subcellular Pathophysiology

The molecular damage and stress signaling cascades translate into profound cellular dysfunction, leading to cell death, genomic instability, and tissue-level injury.

The alkylating action of mustard compounds is highly cytotoxic. In vitro studies using the analog CEES have demonstrated a dose-dependent reduction in the viability of various cell types, including human keratinocytes (HaCaT) and epidermoid carcinoma cells (A-431). acs.orgcore.ac.uk

Table 3: Cytotoxicity of 2-Chloroethyl Ethyl Sulfide (B99878) (CEES) in Human Cell Lines

| Cell Line | Effect | Observation | Reference |

|---|---|---|---|

| HaCaT (Keratinocytes) | Decreased Cell Viability | Exposure to 1 mM CEES for 24 hours reduced cell viability to approximately 22% of control. | acs.org |

Exposure to mustard agents profoundly disrupts the normal progression of the cell cycle. Studies using synchronized keratinocytes revealed that cells in the S phase (DNA synthesis) are particularly sensitive. nih.gov Exposure can lead to a halt in DNA synthesis and arrest of the cell cycle in the S and G2/M phases, preventing damaged cells from dividing. nih.govnih.gov

A critical long-term consequence of sublethal exposure is the induction of genomic instability. Research has shown that CEES can induce centrosome amplification in both human (Saos2) and mouse (NIH3T3) cell lines. dtic.milnih.gov Centrosomes are crucial for organizing the mitotic spindle, and having more than two can lead to improper chromosome segregation during cell division. nih.gov This results in aneuploidy—an abnormal number of chromosomes—which is a hallmark of genomic instability and a contributing factor to carcinogenesis. dtic.milnih.gov

Table 4: CEES-Induced Centrosome Amplification

| Cell Line | Observation | Implication | Reference |

|---|---|---|---|

| Saos2 (Human) | Significant increase in the number of cells with more than two centrosomes. | Chromosome Instability | dtic.mil |

At the tissue level, the cellular damage caused by mustard compounds triggers a potent inflammatory response. nih.gov In skin models, topical application of CEES leads to edema (swelling) and the infiltration of inflammatory immune cells, including neutrophils and macrophages. nih.govnih.gov Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, is an established biomarker of CEES-induced skin toxicity. nih.gov

This inflammatory cascade is driven by the release of pro-inflammatory mediators. In lung injury models, CEES exposure leads to an increase in cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in bronchoalveolar lavage fluid. mdpi.comresearchgate.net This robust inflammatory response contributes significantly to the tissue damage, including the blistering (vesication) characteristic of sulfur mustard exposure. rutgers.edu

In Vitro and In Vivo Toxicological Modeling

The toxicological profile of this compound, an oxidation product of sulfur mustard, is a subject of ongoing research. Due to its high reactivity and the inherent dangers associated with handling sulfur mustard and its derivatives, much of the toxicological data is derived from studies using analogue compounds and computational models.

Use of Analogues in Biological Research Models

Direct research on this compound is limited; therefore, scientists often rely on analogue compounds to model its biological effects. A primary and significant analogue is divinyl sulfone (DVS), which is not only structurally related but is also an important oxidative metabolite of sulfur mustard itself. researchgate.netnih.gov The use of DVS and other analogues in research provides critical insights into the potential toxic mechanisms of this compound.

Divinyl Sulfone (DVS) as a Key Analogue: Divinyl sulfone is a bifunctional electrophile that is known to be a potent protein cross-linker. researchgate.netacs.org This cross-linking ability is believed to be a major contributor to its cellular toxicity. acs.org Research has shown that the bifunctional nature of DVS leads to significantly enhanced toxicity compared to its monofunctional counterparts, such as ethyl vinyl sulfone (EVSF). acs.org This suggests that protein cross-linking is considerably more damaging to cellular functions than simple alkylation. acs.org

Recent in vitro studies have provided compelling evidence that DVS may be even more toxic than sulfur mustard in certain cell types. A study using the human hepatocellular carcinoma cell line (HepG2) found that DVS exposure at 200 μM induced a form of inflammatory cell death known as pyroptosis. nih.gov In contrast, sulfur mustard at a higher concentration (400 μM) primarily induced apoptosis, a non-inflammatory programmed cell death. nih.gov This suggests that the metabolic conversion of sulfur mustard to DVS could lead to a different and potentially more damaging toxicological outcome in the liver. nih.gov

The mechanism of DVS-induced pyroptosis was found to be independent of caspases but dependent on the generation of large amounts of reactive oxygen species (ROS) and the subsequent activation of gasdermin D (GSDMD), a key protein in the pyroptotic pathway. nih.gov

Other Analogues: Ethyl vinyl sulfone (EVSF) is another analogue used in toxicological studies to differentiate the effects of bifunctional electrophiles from monofunctional ones. In comparative studies, DVS was found to be six-fold more toxic than EVSF in colorectal carcinoma cells and over ten-fold more toxic in Saccharomyces cerevisiae. acs.org

| Analogue Compound | Model System | Key Toxicological Finding | Reference |

|---|---|---|---|

| Divinyl Sulfone (DVS) | Human Hepatocellular Carcinoma (HepG2) Cells | More toxic than sulfur mustard; induces pyroptosis via ROS and GSDMD activation. | nih.gov |

| Divinyl Sulfone (DVS) | Colorectal Carcinoma Cells | 6-fold more toxic than its monofunctional analogue, ethyl vinyl sulfone (EVSF). | acs.org |

| Divinyl Sulfone (DVS) | Saccharomyces cerevisiae (Yeast) | >10-fold more toxic than ethyl vinyl sulfone (EVSF). | acs.org |

| Ethyl Vinyl Sulfone (EVSF) | Colorectal Carcinoma Cells | Used as a monofunctional control to demonstrate the enhanced toxicity of bifunctional DVS. | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Studies for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activities, including toxicity, of chemicals based on their molecular structure. researchgate.net While QSAR models have been developed and utilized for assessing the toxicity of sulfur mustard and its various breakdown products, specific and validated QSAR models for this compound are not extensively documented in publicly available literature. researchgate.net

The prediction of toxicity for this compound is complicated by its metabolic activation to highly reactive species like divinyl sulfone. The extreme reactivity of DVS, particularly its ability to cross-link proteins, presents a challenge for standard QSAR models which may not fully capture the complex, multi-step mechanisms of toxicity. researchgate.netacs.org Therefore, predicting the toxicity of this compound likely requires more sophisticated models that can account for metabolic pathways and the reactivity of its metabolites.

Research into Mitigation and Therapeutic Strategies (Mechanistic Basis)

The development of effective mitigation and therapeutic strategies for exposure to this compound is intrinsically linked to understanding its mechanisms of toxicity. Research, particularly that focusing on its metabolite divinyl sulfone, has provided a foundation for exploring potential therapeutic avenues.

The primary toxic mechanism of DVS is its action as a strong alkylating agent that cross-links proteins, leading to cellular dysfunction. acs.org Furthermore, the discovery that DVS induces pyroptosis in hepatocytes through a ROS-dependent mechanism offers specific targets for intervention. nih.gov

Targeting Oxidative Stress: The significant production of ROS during DVS exposure suggests that antioxidants could be a viable therapeutic strategy. nih.gov By neutralizing excess ROS, antioxidants could potentially prevent the downstream activation of the pyroptotic pathway and mitigate cellular damage.

Inhibition of Pyroptosis: The identification of GSDMD-mediated pyroptosis as a key cell death pathway in DVS-induced hepatotoxicity points to another potential therapeutic target. nih.gov Research into specific inhibitors of GSDMD or other components of the pyroptotic cascade could lead to novel treatments to prevent the inflammatory cell death caused by exposure to this compound and its metabolites.

Environmental Research and Remediation Strategies

Environmental Fate and Transport Mechanisms

The environmental persistence of Bis(2-chloroethyl) sulfone is influenced by its chemical stability and interactions with different environmental matrices. While specific data on the environmental fate of the sulfone is limited, insights can be drawn from its known chemical reactions and studies of its precursor, bis(2-chloroethyl) sulfide (B99878).

In Water: The degradation of this compound in aqueous environments is primarily dictated by hydrolysis. When refluxed with aqueous sodium hydroxide (B78521), it undergoes a reaction where oxygen replaces the chlorine atoms, leading to the formation of a cyclic compound, p-oxathiane-4,4-dioxide. wikipedia.org In the presence of a weaker base, such as sodium carbonate, the primary degradation product is bis-(hydroxyethyl)sulfone. wikipedia.org The dehydrochlorination of the sulfone is noted to be comparatively slower than that of the corresponding sulfoxide (B87167). wikipedia.org

For context, the hydrolysis of its parent compound, bis(2-chloroethyl) sulfide, in water leads to the formation of thiodiglycol (B106055) and sulfonium (B1226848) ions. dtic.milnih.govacs.org The presence of water is a critical factor in the degradation of the sulfide in various matrices. dtic.milresearchgate.net

In Soil: Direct studies on the degradation of this compound in soil are not readily available. However, the behavior of its precursor, bis(2-chloroethyl) sulfide, in soil has been studied. The sulfide can persist in dry soil for extended periods. dtic.mil The addition of water significantly accelerates its degradation, leading to the formation of sulfonium ions. dtic.mil It is plausible that the sulfone would also exhibit some degree of persistence in dry soil, with its degradation being influenced by soil moisture content and pH.

On Concrete: There is a lack of specific research on the degradation of this compound on concrete surfaces. Studies on bis(2-chloroethyl) sulfide have shown that it can be absorbed into concrete, where it degrades over time to form various products, including sulfonium ions and vinyl species. dtic.milresearchgate.net The porosity and alkalinity of the concrete can influence the degradation pathways. dtic.mil Given the chemical reactivity of the sulfone, it is likely to undergo slow degradation on concrete, potentially influenced by environmental factors such as moisture and surface pH.

The primary identified transformation products of this compound in aqueous alkaline conditions are p-oxathiane-4,4-dioxide and bis-(hydroxyethyl)sulfone. wikipedia.org The persistence of these products in the environment has not been extensively documented.

In comparison, the degradation of bis(2-chloroethyl) sulfide leads to the formation of more widely studied transformation products. These include thiodiglycol, various sulfonium ions, and vinyl compounds. dtic.milresearchgate.netnih.gov Some of these sulfonium ions have been found to be persistent in the environment. dtic.milresearchgate.net

Detailed studies on the influence of sunlight and microbial activity on the degradation of this compound are scarce. However, based on general chemical principles, sunlight could potentially induce photochemical degradation, although specific pathways have not been elucidated. Microbial degradation would depend on the presence of microorganisms with the enzymatic capability to break down this specific organosulfur compound.

For the parent compound, bis(2-chloroethyl) sulfide, environmental factors play a significant role. The presence of water is a key driver for its hydrolysis. dtic.mil The degradation of its simulant, 2-chloroethyl ethyl sulfide, has been shown to be influenced by solvents, with different reaction rates observed in various organic solvents.

Decontamination and Detoxification Methodologies

Research into the decontamination of this compound is not as extensive as that for its sulfide precursor. However, methodologies developed for the sulfide could potentially be adapted.

Advanced materials have shown significant promise in the catalytic degradation of bis(2-chloroethyl) sulfide and its simulants. Metal-Organic Frameworks (MOFs) and polyoxometalates have been investigated as dual-functional catalysts for the selective oxidation of the sulfide to its less toxic sulfoxide. researchgate.net These catalysts are designed to avoid over-oxidation to the sulfone. researchgate.net

Similarly, polyoxometalate-porphyrin hybrids have been used for the photocatalytic degradation of 2-chloroethyl ethyl sulfide, where the catalyst generates reactive oxygen species to oxidize the sulfide to a non-toxic sulfoxide. rsc.org While these methods are focused on the sulfide, the catalytic principles could potentially be applied to the degradation of the more stable sulfone, likely requiring more robust catalytic systems or harsher reaction conditions.

Photochemical and electrochemical methods represent advanced oxidation processes that could be effective for the detoxification of this compound. Photocatalytic degradation, often utilizing semiconductors like titanium dioxide, generates highly reactive hydroxyl radicals that can mineralize organic pollutants. Studies on a simulant of the sulfide, 2-phenethyl 2-chloroethyl sulfide, have demonstrated the potential of photocatalysis for decontamination.

Electrochemical advanced oxidation processes (EAOPs) are another promising technology for the treatment of water contaminated with persistent organic pollutants. mdpi.com These methods involve the electrochemical generation of strong oxidizing agents, such as hydroxyl radicals, which can degrade refractory organic compounds. mdpi.com While direct studies on the electrochemical oxidation of this compound are not available, EAOPs are a viable area for future research into its remediation.

Bioremediation Potential and Microbial Degradation Studies

The bioremediation of this compound, a significant oxidation product of sulfur mustard, presents a complex challenge due to the compound's chemical stability and toxicity. Research into the microbial degradation of this specific sulfone is limited, with much of the existing literature focusing on the primary agent, sulfur mustard (bis(2-chloroethyl) sulfide). However, insights can be drawn from studies on the microbial metabolism of other organosulfur compounds and sulfones to assess the potential for bioremediation.

Microorganisms, including bacteria and fungi, have demonstrated the ability to metabolize a wide array of organosulfur compounds by utilizing the sulfur for growth. This process, known as desulfurization, is a key aspect of the biogeochemical sulfur cycle. Several bacterial strains, such as Pseudomonas and Rhodococcus, are known to possess enzymatic machinery capable of cleaving carbon-sulfur bonds. The degradation of sulfones often involves monooxygenase or dioxygenase enzymes that catalyze the hydroxylation and subsequent cleavage of the sulfonyl group.

While direct evidence for the microbial degradation of this compound is scarce, the metabolic pathways for other sulfones suggest potential routes. For instance, some bacteria can utilize dibenzothiophene (B1670422) sulfone as a sulfur source. This process typically involves the angular dioxygenation of the aromatic ring system, leading to the formation of a hydroxylated intermediate that is subsequently desulfurized. In the case of an aliphatic sulfone like this compound, a different enzymatic approach would be necessary, likely involving initial oxidation or reduction of the sulfonyl group or cleavage of the C-S bond.

Fungi, particularly white-rot fungi, are also recognized for their ability to degrade a broad range of recalcitrant organic pollutants through the action of extracellular ligninolytic enzymes such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases. frontiersin.org These enzymes are non-specific and can generate highly reactive radicals that can attack a wide variety of chemical structures, including those of sulfones. The potential of fungal species to degrade this compound remains an area requiring further investigation.

Table 1: Potential Microbial Genera for Sulfone Bioremediation

| Microbial Genus | Known Capabilities | Potential Relevance to this compound |

| Pseudomonas | Degradation of various sulfonamides and other organosulfur compounds. researchgate.net | May possess enzymes capable of initiating the degradation of the sulfone group. |

| Rhodococcus | Known for its versatile metabolic pathways, including the desulfurization of dibenzothiophene. | Could potentially adapt to utilize this compound as a sulfur source. |

| Phanerochaete | A white-rot fungus that produces powerful extracellular enzymes for degrading complex organic molecules. nih.gov | Ligninolytic enzymes could potentially attack the chemical structure of the sulfone. |

| Aspergillus | Some species are known to biotransform and degrade complex organic compounds, including procyanidins. mdpi.com | May produce enzymes capable of modifying or degrading this compound. |

Challenges in the bioremediation of this compound include its potential toxicity to microorganisms and the stability of the sulfone group. The chloroethyl moieties also contribute to the compound's recalcitrance. Future research should focus on isolating and characterizing microbial strains from contaminated sites that may have adapted to degrade this compound. Genetic engineering approaches could also be explored to enhance the degradative capabilities of known bacterial or fungal strains.

Environmental Monitoring and Risk Assessment of this compound and its Metabolites

The environmental monitoring and risk assessment of this compound are critical components of managing sites contaminated with sulfur mustard. As a persistent and toxic oxidation product, the sulfone poses a long-term environmental threat.

Environmental Monitoring:

Effective monitoring of this compound in environmental matrices such as soil, water, and air requires sensitive and specific analytical methods. The primary technique for the detection and quantification of sulfur mustard and its degradation products is gas chromatography-mass spectrometry (GC-MS). cdc.govresearchgate.netresearchgate.net This method offers high selectivity and sensitivity, allowing for the identification of trace levels of the sulfone and its metabolites.

For sample preparation, various extraction techniques can be employed depending on the matrix. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to isolate the analytes from water samples. For soil and sediment, pressurized liquid extraction (PLE) or Soxhlet extraction may be utilized. Derivatization is sometimes employed to improve the chromatographic properties and detection sensitivity of the target compounds.

Table 2: Analytical Methods for Monitoring Sulfur Mustard and its Degradation Products

| Analytical Technique | Sample Matrix | Detection Limit | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Soil, Water, Air, Biological tissues | Low ppb to ppt (B1677978) range | High selectivity and sensitivity, definitive identification. cdc.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Water, Biological fluids | ppb range | Suitable for non-volatile and thermally labile compounds. |

| Capillary Electrophoresis (CE) | Water | ppb range | High separation efficiency, small sample volume. |

In addition to laboratory-based methods, there is a need for rapid, field-deployable screening tools for the on-site assessment of contamination. These could include portable GC-MS systems or biosensors designed to detect sulfur mustard and its key degradation products.

Risk Assessment:

The risk assessment of this compound involves evaluating its potential to cause harm to human health and the environment. This assessment considers the compound's toxicity, its environmental fate and transport, and the potential for exposure.

This compound is known to be a toxic compound, although it is generally considered to be less acutely toxic than its parent compound, sulfur mustard. wikipedia.org However, its persistence in the environment means that chronic exposure to low levels could be a significant concern. The hydrolysis of this compound in water is slow, and it can persist in soil for extended periods. Its transport in the environment will be influenced by factors such as soil type, organic matter content, and groundwater flow.

The primary routes of human exposure to this compound from contaminated sites include ingestion of contaminated water or soil, dermal contact with contaminated soil, and inhalation of contaminated dust particles. A comprehensive risk assessment would involve modeling the potential for migration of the sulfone from the source of contamination to receptor populations and estimating the potential exposure doses.

The toxicity of the metabolites of this compound must also be considered in a thorough risk assessment. While the complete metabolic pathway in environmentally relevant organisms is not fully elucidated, potential breakdown products could also pose a risk. The lack of extensive toxicological data for this compound and its metabolites is a significant data gap that hinders a complete risk assessment. nih.gov Further research is needed to establish toxicity reference values, such as reference doses (RfDs) and cancer slope factors (CSFs), to support quantitative risk assessments.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate

The presence of two chloroethyl groups attached to a sulfone core makes bis(2-chloroethyl) sulfone a valuable precursor in organic synthesis. The electron-withdrawing nature of the sulfone group activates the adjacent carbon-chlorine bonds, facilitating nucleophilic substitution and elimination reactions.

While direct large-scale application as a starting material in drug manufacturing is not common, the true value of this compound lies in its role as a precursor to more reactive synthetic intermediates, notably divinyl sulfone. Through dehydrochlorination, typically achieved by treatment with a base, this compound is readily converted to divinyl sulfone.

Divinyl sulfone is a highly reactive and versatile bifunctional Michael acceptor. This reactivity allows it to be used as a cross-linking agent for various polymers and biopolymers. Its ability to react with nucleophiles such as amines, thiols, and hydroxyl groups makes it a useful tool in bioconjugation and the synthesis of materials with potential pharmaceutical applications. The broader family of aryl and heteroaryl sulfones, which can be synthesized through various methods, are recognized for their extensive range of biological activities and are considered versatile intermediates in pharmaceutical development. chemistryviews.org

The conversion of this compound to divinyl sulfone provides a powerful tool for the construction of complex organic molecules. nih.govacs.org As a potent Michael acceptor, divinyl sulfone can participate in conjugate addition reactions with a wide array of nucleophiles. This allows for the straightforward introduction of a sulfonyl-ethyl bridge between two different or identical nucleophilic molecules, thereby facilitating the assembly of more complex structures.

This strategy is employed to create heterocyclic compounds and other intricate molecular architectures. The reaction proceeds by the sequential addition of nucleophiles across the two vinyl groups, a process that can be controlled to achieve selective additions and build molecular complexity in a stepwise manner.

Integration in Advanced Materials

The sulfone group is known for imparting desirable properties such as thermal stability, chemical resistance, and specific mechanical characteristics to materials. Consequently, this compound and its derivatives are explored for their potential in creating advanced materials.

The sulfone functional group is a key component in a class of high-performance thermoplastics known as polysulfones. While this compound is not a primary monomer for major commercial polysulfones, related structures are used to synthesize specialized copolymers. An example is the Bis(2-chloroethyl)ether-4,4'-dihydroxydiphenyl Sulfone Copolymer, which has been utilized as a color developer. cymitquimica.com The incorporation of sulfone moieties into polymer backbones generally enhances their rigidity, thermal stability, and oxidative resistance, making them suitable for demanding applications.

This compound is the fully oxidized and significantly less toxic derivative of the chemical warfare agent sulfur mustard (bis(2-chloroethyl) sulfide). wikipedia.org A primary goal in chemical defense research is to develop materials that can catalytically detoxify sulfur mustard by oxidizing it. The effectiveness of these catalytic materials is often measured by their ability to rapidly convert the sulfide (B99878) to its corresponding sulfoxide (B87167) and, ultimately, to the sulfone.

Materials such as Metal-Organic Frameworks (MOFs), polyoxometalates, and various metal oxides have been extensively studied for this purpose. rsc.orgacs.orgresearchgate.netacs.org These catalysts provide active sites for the oxidation of sulfur mustard and its simulants, leading to the formation of this compound as a final degradation product. The development of these advanced catalytic systems, therefore, is intrinsically linked to the production of the sulfone as an indicator of successful detoxification.

Table 1: Performance of Catalytic Materials in the Detoxification of Sulfur Mustard Simulants

| Catalyst | Simulant | Half-life (t1/2) | Key Findings |

| UiO-66S (MOF) | 2-Chloroethyl ethyl sulfide (2-CEES) | 1.34 hours (gas-phase) | First demonstration of gas-phase decomposition of a blister agent simulant using a MOF under ambient conditions. acs.org |

| Granular UiO-66-NH2 (MOF gel) | 2-Chloroethyl ethyl sulfide (2-CEES) | 7.6 minutes | One of the highest reported values for MOFs under ambient conditions, demonstrating ultrafast degradation. acs.org |

| Al13–TCPP (Porphyrin Hybrid) | 2-Chloroethyl ethyl sulfide (2-CEES) | 14.7 minutes | Selectively oxidized the simulant to non-toxic sulfoxide with a high quantum yield of singlet oxygen. rsc.org |

In the study of material degradation and the development of protective equipment against chemical warfare agents, it is crucial to use simulants that mimic the chemical and physical properties of the actual agent without posing the same level of extreme toxicity. For sulfur mustard (bis(2-chloroethyl) sulfide), common simulants include 2-chloroethyl ethyl sulfide (2-CEES) and 2-chloroethyl phenyl sulfide (CEPS). dtic.mil

This compound itself is not typically used as a simulant. Instead, it is a key degradation product that is monitored during studies involving actual sulfur mustard or its simulants. dtic.milresearchgate.net The rate and extent of the formation of the sulfone on surfaces like concrete, soil, or protective coatings provide vital information about the environmental fate of the chemical agent and the effectiveness of decontamination procedures. dtic.milresearchgate.net These studies are essential for understanding how materials withstand exposure and for developing more resilient protective technologies.

Table 2: Degradation Studies of Sulfur Mustard and Its Simulants

| Agent/Simulant | Substrate | Major Degradation Products Observed | Study Focus |

| Bis(2-chloroethyl) sulfide (Sulfur Mustard) | Concrete | Thiodiglycol (B106055), 1,4-oxathiane, sulfonium (B1226848) ions | Understanding the long-term degradation pathways on common construction materials. dtic.mil |

| 2-Chloroethyl phenyl sulfide (CEPS) | Concrete | 2-Hydroxyethyl phenyl sulfide | Investigating the hydrolysis and reaction of a half-mustard simulant. dtic.mil |

| Bis(2-chloroethyl) sulfide (Sulfur Mustard) | Moist Sand | Thiodiglycol, H-2TG (a sulfonium ion) | Determining the influence of environmental conditions like moisture and temperature on degradation. |

Future Directions and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in Predictive Toxicology and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the toxicological assessment of chemical compounds like Bis(2-chloroethyl) sulfone and the design of novel materials for its detection and neutralization. nih.govnih.govijmr.online By analyzing vast datasets of chemical structures and their corresponding toxicological profiles, AI and ML algorithms can identify complex patterns and relationships that are not apparent through traditional analysis. nih.govfrontiersin.org

In the realm of predictive toxicology, Quantitative Structure-Activity Relationship (QSAR) models are being developed with increasing sophistication. nih.gov These models use the molecular structure of a chemical to predict its biological activity, including toxicity. For this compound, ML algorithms can be trained on data from analogous compounds to predict its specific toxicological endpoints with greater accuracy, potentially reducing the need for extensive animal testing. nih.gov AI can rapidly analyze data on a drug's structure, activity, and toxicity to build highly accurate prediction models. mdpi.com

In material design, ML is accelerating the discovery and optimization of new materials for applications such as catalysis and decontamination. aps.orgrsc.org By learning from existing data on material properties and performance, ML models can predict the characteristics of novel materials, guiding researchers toward the most promising candidates for neutralizing this compound. aps.org This data-driven approach significantly shortens the material development cycle.

Table 1: Applications of AI/ML in the Study of this compound

| Application Area | AI/ML Technique | Potential Impact on this compound Research |

| Predictive Toxicology | Quantitative Structure-Activity Relationship (QSAR) models | More accurate prediction of toxicity, reducing reliance on animal testing. |

| Toxicogenomics data analysis | Deeper understanding of the molecular mechanisms of toxicity. | |

| Material Design | High-throughput screening of materials | Accelerated discovery of novel catalysts and sorbents for decontamination. |

| Inverse design algorithms | Design of materials with tailored properties for specific interactions with this compound. |

Novel Catalyst Design for Enhanced Selectivity and Efficiency in Environmental Remediation

The environmental remediation of this compound and its precursors, such as sulfur mustard, is a critical area of research. researchgate.net A primary strategy for detoxification is the selective oxidation of the sulfide (B99878) to the less toxic sulfoxide (B87167) and subsequently to the sulfone. researchgate.net Recent research has focused on the development of novel catalysts that can achieve this transformation with high selectivity and efficiency.

Polyoxometalates (POMs) and Metal-Organic Frameworks (MOFs) have emerged as promising candidates. researchgate.net These materials possess highly tunable structures and catalytic properties. For instance, certain MOFs have demonstrated the ability to catalyze the degradation of chemical warfare agent simulants. acs.org The porous nature of MOFs allows for the encapsulation of catalytically active species and provides a high surface area for reactions. researchgate.net

Another area of innovation is the use of nanomaterials, such as titanate nanoscrolls. unc.edu These materials can act as reactive sorbents, first adsorbing the toxic compound and then facilitating its hydrolysis into less harmful products. unc.edu The intrinsic water content within the nanostructure of titanate nanoscrolls can participate in the hydrolysis reaction, offering a self-contained decontamination system. unc.edu

The table below summarizes some of the novel catalytic systems being explored for the remediation of sulfur mustard and its analogs.

Table 2: Novel Catalysts for Environmental Remediation

| Catalyst Type | Example | Mechanism of Action | Key Advantages |